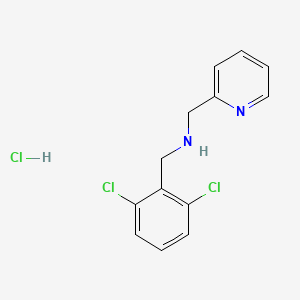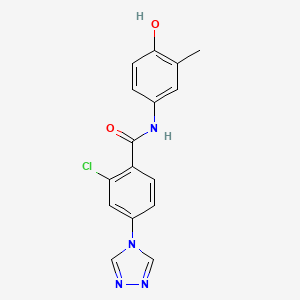
(2,6-dichlorobenzyl)(2-pyridinylmethyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-dichlorobenzyl)(2-pyridinylmethyl)amine hydrochloride, also known as Cetylpyridinium chloride (CPC), is a quaternary ammonium compound that is widely used in various fields, including medicine, dentistry, and industry. CPC is a white crystalline powder that is soluble in water and has a bitter taste. It is commonly used as an antiseptic agent due to its broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.
科学的研究の応用
CPC has been extensively studied for its antimicrobial activity and has been shown to be effective against a wide range of microorganisms, including gram-positive and gram-negative bacteria, fungi, and viruses. It has been used in various medical and dental products, such as mouthwashes, toothpaste, and throat sprays, to prevent and treat infections. CPC has also been used in industrial applications, such as in the preservation of food and textiles.
作用機序
The mechanism of action of CPC involves the disruption of the cell membrane of microorganisms, leading to their death. CPC interacts with the phospholipid bilayer of the cell membrane, causing membrane damage and leakage of intracellular contents. This disrupts the normal functioning of the cell, leading to cell death.
Biochemical and Physiological Effects:
CPC has been shown to have minimal toxicity and is generally considered safe for use in humans. However, high concentrations of CPC can cause irritation and damage to the mucous membranes and skin. In addition to its antimicrobial activity, CPC has been shown to have anti-inflammatory and antioxidant effects. It has also been reported to have an inhibitory effect on the formation of dental plaque and the growth of oral bacteria.
実験室実験の利点と制限
CPC has several advantages for use in lab experiments, including its broad-spectrum antimicrobial activity, low toxicity, and stability in various conditions. However, it also has limitations, such as its potential interference with certain assays and its limited solubility in organic solvents.
将来の方向性
There are several future directions for the research and development of CPC. One area of interest is the optimization of the synthesis method to improve the yield and purity of CPC. Another area of research is the development of new formulations and delivery systems for CPC, such as nanoparticles and liposomes, to enhance its antimicrobial activity and reduce its toxicity. Additionally, the potential use of CPC in combination with other antimicrobial agents to improve their efficacy is an area of interest.
合成法
CPC can be synthesized through the reaction of 2,6-dichlorobenzyl chloride with 2-pyridinemethylamine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The yield of CPC can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
特性
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2.ClH/c14-12-5-3-6-13(15)11(12)9-16-8-10-4-1-2-7-17-10;/h1-7,16H,8-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGOZTROADRABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC2=C(C=CC=C2Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(6,6-dimethyl-3-oxobicyclo[3.1.0]hex-2-ylidene)ethyl]-3-phenylacrylamide](/img/structure/B5346996.png)
![[4-({[(4-methoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5347002.png)
![N-{3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propyl}methanesulfonamide](/img/structure/B5347011.png)
![3-{2-[(2-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5347017.png)
![1-[6-methyl-2-(methylamino)pyrimidin-4-yl]-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5347020.png)
![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-1,5,6-trimethylpyridin-2(1H)-one](/img/structure/B5347027.png)

![methyl 4-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5347034.png)
![1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3-(hydroxymethyl)-3-piperidinol](/img/structure/B5347039.png)
![N-[1-(1-adamantyl)propyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B5347051.png)

![2-{[(2-ethoxy-1-naphthyl)methyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B5347061.png)
![(4-methoxybenzyl)[4-(methylthio)phenyl]amine](/img/structure/B5347070.png)
![2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5347080.png)